Goyazensolide
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Overview
Description
Goyazensolide is a naturally occurring sesquiterpene lactone, specifically a member of the furanoheliangolide family. It has been isolated from several plants, including Eremanthus goyazensis, which is native to Brazil . This compound has garnered attention due to its diverse biological activities, including schistosomicidal, cytotoxic, and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Goyazensolide can be synthesized through a build/couple/pair strategy, which involves the total synthesis of sesquiterpene lactones . One of the synthetic routes includes the use of hydrogen/Wilkinson’s catalyst for the reduction of this compound, resulting in high stereoselectivity . Another method involves the reduction with hydrogen/Pd-C, which produces a complex mixture that can be separated by column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Goyazensolide undergoes various chemical reactions, including:
Reduction: Reduction with hydrogen/Wilkinson’s catalyst or hydrogen/Pd-C.
Oxidation: Asymmetric dihydroxylation followed by diastereoselective allylic oxidation (SeO2).
Common Reagents and Conditions
Reduction: Hydrogen/Wilkinson’s catalyst, hydrogen/Pd-C.
Oxidation: SeO2 for diastereoselective allylic oxidation.
Major Products Formed
Reduction: Produces stereoselective reduced products and epimers.
Oxidation: Results in dihydroxylated and oxidized products.
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene lactones and their synthetic routes.
Biology: Investigated for its schistosomicidal and cytotoxic properties.
Medicine: Potential treatment for neurofibromatosis type 2 and colon tumors.
Industry: Potential use in developing new pharmaceuticals and bioactive compounds.
Mechanism of Action
Goyazensolide exerts its effects through covalent interaction with specific molecular targets. It selectively targets the oncoprotein importin-5 (IPO5) for covalent engagement . This interaction inhibits the translocation of RASAL-2, a cargo of IPO5, into the nucleus and perturbs the binding between IPO5 and specific viral nuclear localization sequences . The presence of multiple Michael acceptors in this compound facilitates its covalent binding to targets .
Comparison with Similar Compounds
Goyazensolide is unique due to its specific structure and biological activities. Similar compounds include:
Ainsliadimer A: Selectively inhibits IKK kinase by reaction with Cys46 present in an allosteric pocket.
Deoxyelephantopin: Reacts with PPAR-γ and antagonizes the function of this nuclear receptor by engaging a cysteine located in the zinc-finger motif.
These compounds share similar mechanisms of action involving covalent interactions with specific molecular targets, but this compound’s unique structure and specific targets, such as importin-5, highlight its distinctiveness .
Properties
CAS No. |
60066-35-5 |
---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(2Z,4R,8R,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16+,19-/m1/s1 |
InChI Key |
HTMCLLSRQWRPTN-OKMRAYSCSA-N |
SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |
Key on ui other cas no. |
60066-35-5 |
Synonyms |
furanoheliangolide goyazensolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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